

Theoretical Investigation of Oxazole-4carbothioamide Reactivity: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Oxazole-4-carbothioamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of **Oxazole-4-carbothioamide**, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging computational chemistry methods, we can elucidate its electronic structure, predict its reactivity patterns, and guide the rational design of novel therapeutic agents.

Introduction to Oxazole-4-carbothioamide

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a carbothioamide group at the 4-position introduces a versatile functional group that can participate in various chemical transformations and biological interactions. The thioamide functional group is an important isostere of the amide bond in medicinal chemistry, offering altered electronic and steric properties that can enhance metabolic stability and receptor binding affinity.[4]

This guide will delve into the theoretical underpinnings of **Oxazole-4-carbothioamide**'s reactivity, focusing on computational approaches to predict its behavior in chemical reactions and biological systems.



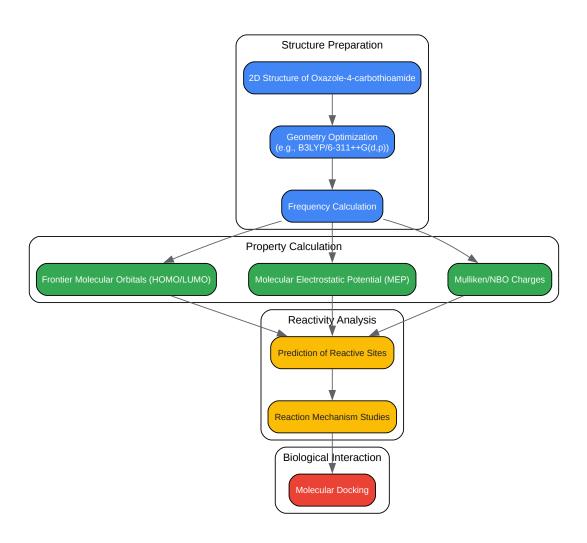
Theoretical Methodology: A Computational Approach

The reactivity and electronic properties of **Oxazole-4-carbothioamide** can be effectively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). [1][5] DFT provides a good balance between computational cost and accuracy for molecules of this size.

Computational Workflow

A typical computational workflow for the theoretical investigation of **Oxazole-4-carbothioamide** is outlined below. This process allows for a systematic analysis of the molecule's properties.





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Caption: Computational workflow for the theoretical investigation of **Oxazole-4-** carbothioamide.

Experimental Protocols

Protocol 2.2.1: Density Functional Theory (DFT) Calculations

- Structure Preparation: The 2D structure of Oxazole-4-carbothioamide is drawn using a
 molecular editor and imported into a computational chemistry software package (e.g.,
 Gaussian, ORCA).
- Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.[5][6]
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to obtain various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential, and atomic charges.[1]

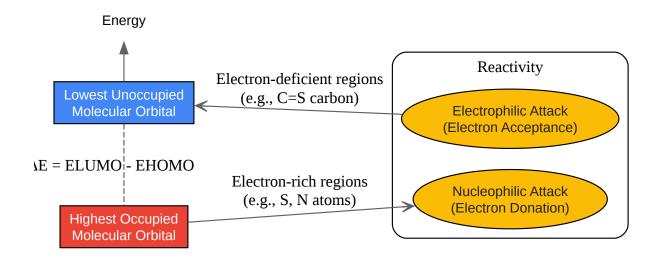
Reactivity Analysis of Oxazole-4-carbothioamide

The reactivity of **Oxazole-4-carbothioamide** is governed by the interplay of the electron-deficient oxazole ring and the nucleophilic/electrophilic nature of the carbothioamide group.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1][5]





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Caption: Frontier Molecular Orbitals and their role in reactivity.

Table 1: Calculated Quantum Chemical Parameters for **Oxazole-4-carbothioamide** (Illustrative Data)



Parameter	Value	Interpretation
ЕНОМО	-6.5 eV	Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO	-1.8 eV	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)	4.7 eV	Indicates good kinetic stability, but reactive enough for biological interactions.
Dipole Moment (μ)	3.5 D	A significant dipole moment suggests polar interactions are important.
Ionization Potential (I)	6.5 eV	Energy required to remove an electron.
Electron Affinity (A)	1.8 eV	Energy released upon gaining an electron.

Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be obtained from DFT calculations as described in Protocol 2.2.1.

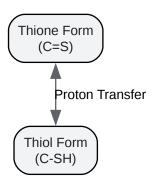
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). For **Oxazole-4-carbothioamide**, the sulfur and nitrogen atoms of the carbothioamide group, as well as the oxygen and nitrogen of the oxazole ring, are expected to be nucleophilic centers. The carbon atom of the C=S group is a likely electrophilic site.

Tautomerism of the Carbothioamide Group



The carbothioamide group can exist in tautomeric forms, primarily the thione and thiol forms. The relative stability of these tautomers can be assessed computationally by comparing their optimized energies.[5] The equilibrium between these forms can significantly influence the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor.



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Caption: Tautomeric equilibrium of the carbothioamide group.

Reactivity of the Oxazole Ring

The oxazole ring in **Oxazole-4-carbothioamide** can participate in various reactions:

- Electrophilic Aromatic Substitution: Generally, the C5 position of the oxazole ring is most susceptible to electrophilic attack.
- Nucleophilic Aromatic Substitution: This is more likely to occur if there is a good leaving group on the ring, particularly at the C2 position.
- Diels-Alder Reactions: The oxazole ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles.[1][7][8][9] This reactivity can be modulated by protonation or Lewis acid coordination to the oxazole nitrogen, which lowers the LUMO energy of the diene.[1][7]

Biological Relevance and Drug Development

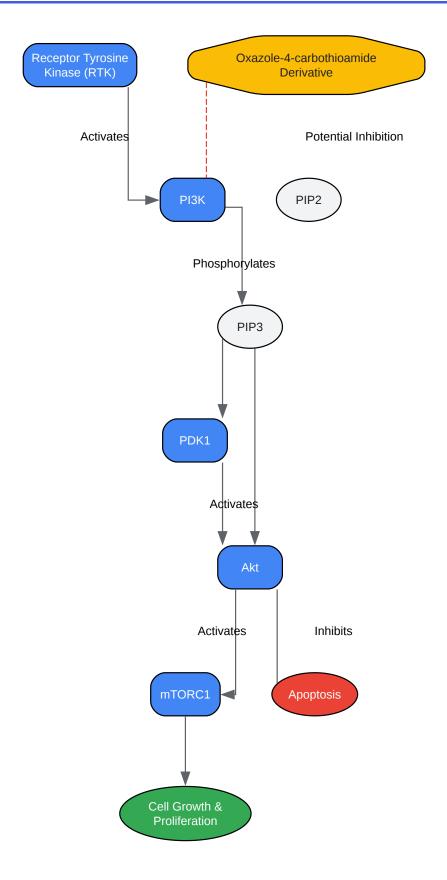
Oxazole derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.[10] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[11][12][13][14]



The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway and a hypothetical point of inhibition by an **Oxazole-4-carbothioamide** derivative.





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Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.



Molecular Docking

To investigate the potential of **Oxazole-4-carbothioamide** derivatives as inhibitors of specific protein targets, such as PI3K, molecular docking simulations can be performed. This computational technique predicts the preferred binding orientation of a ligand within the active site of a protein and estimates the binding affinity.

Protocol 4.2.1: Molecular Docking

- Receptor Preparation: The 3D structure of the target protein (e.g., PI3K) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
- Ligand Preparation: The 3D structure of the Oxazole-4-carbothioamide derivative is generated and its geometry is optimized.
- Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the defined active site of the receptor.
- Analysis: The resulting binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score is used to estimate binding affinity.

Table 2: Illustrative Molecular Docking Results of an **Oxazole-4-carbothioamide** Derivative against PI3K α

Parameter	Value	Interpretation
Docking Score	-8.5 kcal/mol	A strong negative value suggests favorable binding.
Key Interactions	Hydrogen bonds with VAL851, LYS802	Indicates specific interactions that stabilize the ligand-protein complex.
Interacting Residues	TYR836, ILE800, ILE932	Highlights the amino acids in the binding pocket that are in close contact with the ligand.



Note: This data is hypothetical and for illustrative purposes. Actual results would be obtained from a molecular docking simulation.

Synthesis and Characterization

While a specific protocol for **Oxazole-4-carbothioamide** is not widely reported, a general synthesis can be adapted from established methods for 2,5-disubstituted oxazoles and the preparation of carbothioamides.[15][16][17][18][19][20]

Proposed Synthetic Protocol

A plausible synthetic route could involve the formation of an oxazole-4-carboxamide followed by thionation. A more direct approach might involve the reaction of a suitable precursor with a thiocarbamoylating agent. A generalized protocol for the synthesis of a related oxazole derivative is provided below.[2]

Protocol 5.1.1: Synthesis of 2,5-disubstituted-oxazole-4-carboxamides

- Activation of Carboxylic Acid: To a solution of a 2,5-disubstituted-oxazole-4-carboxylic acid
 (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room
 temperature for 30 minutes.
- Amide Bond Formation: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
- Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized **Oxazole-4-carbothioamide** would be confirmed using standard spectroscopic techniques.



Table 3: Expected Spectroscopic Data for Oxazole-4-carbothioamide (Illustrative)

Technique	Expected Data
1H NMR (DMSO-d6)	δ 9.5-10.0 (br s, 2H, -CSNH2), δ 8.5-8.7 (s, 1H, H-2), δ 8.2-8.4 (s, 1H, H-5)
13C NMR (DMSO-d6)	δ 180-185 (C=S), δ 150-155 (C-2), δ 140-145 (C-4), δ 125-130 (C-5)
IR (KBr, cm-1)	3300-3100 (N-H stretch), 1620-1580 (C=N stretch), 1500-1400 (C=S stretch)
Mass Spec (ESI+)	m/z [M+H]+

Note: This data is predictive and based on the analysis of similar structures.

Conclusion

The theoretical investigation of **Oxazole-4-carbothioamide** provides valuable insights into its electronic structure, reactivity, and potential as a bioactive molecule. Computational methods such as DFT and molecular docking are powerful tools for guiding the synthesis and development of novel oxazole-based therapeutic agents. The interplay between the oxazole ring and the carbothioamide functionality creates a unique chemical entity with diverse potential for chemical modification and biological activity, warranting further experimental exploration.

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